(3,3-Dimethylcyclopentyl)methanamine
Description
(3,3-Dimethylcyclopentyl)methanamine is a cyclopentane-derived primary amine with two methyl groups at the 3,3-positions of the cyclopentane ring. Its molecular formula is C₈H₁₇N, and its hydrochloride salt has the CAS number 1379304-45-6 . This compound is structurally characterized by its bicyclic framework, where the cyclopentane ring provides rigidity, and the methyl substituents enhance steric bulk and lipophilicity. It serves as a key building block in medicinal chemistry, particularly in the synthesis of small-molecule drugs targeting central nervous system (CNS) disorders or enzyme modulation .
Properties
IUPAC Name |
(3,3-dimethylcyclopentyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)4-3-7(5-8)6-9/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGKJQOCQZBXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclopentyl)methanamine typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, is first subjected to alkylation to introduce the two methyl groups at the 3-position. This can be achieved using a Friedel-Crafts alkylation reaction with methyl chloride and an aluminum chloride catalyst.
Methanamine Introduction: The resulting 3,3-dimethylcyclopentane is then reacted with formaldehyde and ammonia in a Mannich reaction to introduce the methanamine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized catalysts can further improve the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclopentyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanamine group to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(3,3-Dimethylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares (3,3-Dimethylcyclopentyl)methanamine with five structurally related compounds:
*Hydrochloride salt.
Key Observations:
- Ring Size and Rigidity : Cyclopentane derivatives (e.g., target compound) offer greater conformational flexibility compared to cyclobutane analogues (e.g., (3,3-Difluorocyclobutyl)methanamine HCl), which may influence binding to biological targets .
- Substituent Effects : Fluorine substituents (e.g., (3,3-Difluorocyclopentyl)methanamine) improve solubility (clogS ≈−2.5) compared to methyl groups (clogS ≈−4.5 in similar amines) but reduce lipophilicity (clogP ~2.5 vs. ~3.5 for dimethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
